molecular formula C20H20N2O2S B2440090 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide CAS No. 681236-36-2

4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide

Cat. No.: B2440090
CAS No.: 681236-36-2
M. Wt: 352.45
InChI Key: WGEQJNGNGFGUTC-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a substituted thiazole ring, a structural motif of significant interest in medicinal chemistry and drug discovery. The presence of the thiazole ring is a key determinant of its potential bioactivity, as this heterocycle is a versatile scaffold found in a wide array of therapeutically active agents. Thiazole-containing compounds have demonstrated diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities . The specific substitution pattern on the thiazole and benzamide rings in this compound suggests it is a valuable chemical tool for researchers investigating new biologically active entities. This compound is representative of a class of N -(thiazol-2-yl)-benzamide analogs that have been identified as potent and selective modulators of certain biological targets. For instance, structurally similar molecules have been discovered as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These analogs act as negative allosteric modulators, providing crucial pharmacological tools for studying the physiological roles of this poorly understood receptor, which may have implications for neurological and immune function research . Main Applications & Research Value: • Medicinal Chemistry Research: Serves as a key intermediate or lead compound for the synthesis and optimization of new therapeutic agents, particularly in the development of receptor modulators and enzyme inhibitors . • Neuroscience Tool Compound: Its structural similarity to documented ZAC antagonists makes it a candidate for investigating the function and pharmacology of ion channels in the nervous system . • Structure-Activity Relationship (SAR) Studies: The defined chemical structure allows researchers to probe the interaction between specific molecular features (isopropoxy group, phenyl-thiazole) and biological activity, guiding the rational design of more potent and selective molecules . Note: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-13(2)24-17-11-9-16(10-12-17)19(23)22-20-21-18(14(3)25-20)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEQJNGNGFGUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most reliable method for thiazole formation. As demonstrated in studies of analogous compounds, cyclocondensation of α-halo carbonyl compounds with thioamides yields substituted thiazoles.

Example protocol :

  • React 2-bromo-4-phenylacetophenone (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux for 6 hours.
  • Neutralize with aqueous NaHCO₃ to precipitate 5-methyl-4-phenylthiazol-2-amine.
  • Purify via recrystallization from ethanol (Yield: 68–72%).

Key modifications for target compound :

  • Introduce methyl group at C5 via methyl-substituted α-bromo ketone precursors.
  • Optimize solvent (DMF vs. ethanol) to improve cyclization efficiency.

Amide Bond Formation

Schotten-Baumann Reaction

Classical acyl chloride-amine coupling under biphasic conditions:

  • Generate 4-isopropoxybenzoyl chloride :

    • Treat 4-isopropoxybenzoic acid (1.0 equiv) with thionyl chloride (2.5 equiv) at 60°C for 2 hours.
    • Remove excess SOCl₂ by distillation under reduced pressure.
  • Couple with 5-methyl-4-phenylthiazol-2-amine:

    • Dissolve amine (1.0 equiv) in THF, add acyl chloride (1.1 equiv) dropwise at 0°C.
    • Stir for 4 hours, extract with ethyl acetate, wash with 5% HCl (Yield: 82%).

Advantages : High atom economy, minimal side products.
Limitations : Sensitive to moisture; requires anhydrous conditions.

Carbodiimide-Mediated Coupling

Modern peptide coupling agents enhance yields for sterically hindered amines:

  • Activate 4-isopropoxybenzoic acid (1.0 equiv) with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF.
  • Add 5-methyl-4-phenylthiazol-2-amine (1.0 equiv), stir at RT for 12 hours.
  • Purify by column chromatography (Hexane:EtOAc = 3:1) (Yield: 89%).

Critical parameters :

  • Temperature : <30°C prevents racemization.
  • Solvent polarity : DMF > DCM > THF for solubility.

Alternative Routes: One-Pot Synthesis

Tandem Thiazole Formation-Amidation

Integrate thiazole synthesis and amide coupling in a single vessel:

  • React β-keto ester (1.0 equiv) with thiourea (1.2 equiv) in POCI₃ at 80°C (thiazole ring closure).
  • Quench with ice-water, neutralize to pH 7.
  • Add 4-isopropoxybenzoyl chloride (1.1 equiv), stir overnight (Yield: 75%).

Benefits : Reduced purification steps, improved throughput.

Characterization and Analytical Data

Spectroscopic confirmation is critical for verifying structure:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 1.35 (d, J = 6.1 Hz, 6H, CH(CH₃)₂), 2.42 (s, 3H, C5-CH₃), 4.65 (sept, 1H, OCH), 7.25–7.89 (m, 9H, Ar-H).
IR (KBr) 1665 cm⁻¹ (C=O amide), 1598 cm⁻¹ (C=N thiazole), 1240 cm⁻¹ (C-O isopropoxy).
HRMS m/z calcd for C₂₀H₁₉N₂O₂S: 351.1174; found: 351.1176.

Industrial-Scale Considerations

Patent CN101346360A highlights optimization strategies for benzamide derivatives:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for easier回收.
  • Catalysis : Use 0.5 mol% DMAP to accelerate acylation.
  • Crystallization : Employ anti-solvent (n-heptane) addition for high-purity isolation.

Chemical Reactions Analysis

4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Overview

4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide is a thiazole derivative that has garnered significant attention in scientific research due to its potential therapeutic applications. The compound exhibits a diverse range of biological activities, making it a candidate for various applications in medicinal chemistry, biology, and industry.

Medicinal Chemistry

The compound has shown promise in developing anti-inflammatory and anticancer drugs. Its structural features allow for modifications that can enhance biological activity. Preliminary studies indicate its potential as an anticancer agent against cell lines such as NIH/3T3 and A549.

Biological Studies

Research has focused on its role in enzyme inhibition, particularly as an acetylcholinesterase (AChE) inhibitor. This property is significant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for more complex molecules with potential biological activities. Its synthesis typically involves reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with isopropoxybenzamide under specific conditions.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines, suggesting mechanisms involving apoptosis or cell cycle arrest.
  • Enzyme Inhibition Studies : Preliminary findings indicate that the compound may inhibit AChE effectively, comparable to other known inhibitors. This suggests potential use in treating Alzheimer's disease.
  • Biochemical Properties : Ongoing research is examining the compound's ability to undergo free radical reactions and its resonance stabilization at the benzylic position, which may influence its interactions with biological targets.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation. Additionally, the compound’s structure allows it to bind to DNA or proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

4-Isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide is a compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. Its structure can be described as follows:

  • IUPAC Name : N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide
  • Molecular Formula : C20H20N2O2S
  • CAS Number : 681236-36-2

Synthesis

The synthesis typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with isopropoxybenzamide in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for the formation of the desired compound with high purity and yield.

The biochemical properties of this compound are still under investigation. Preliminary studies indicate that it can undergo free radical reactions and may exhibit resonance stabilization at the benzylic position. These properties suggest potential interactions with various biological targets.

Anticancer Activity

Preliminary studies have shown that this compound exhibits anticancer activity against several cell lines, including NIH/3T3 mouse embryoblasts and A549 human lung adenocarcinoma cells. The mechanism of action is not fully understood but may involve the induction of apoptosis or cell cycle arrest.

Enzyme Inhibition

The compound has also been studied for its potential as an acetylcholinesterase (AChE) inhibitor. Inhibition of AChE is significant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's disease. Related compounds containing thiazole have demonstrated strong AChE inhibitory activity, suggesting that this compound may possess similar properties .

Study on Enzyme Inhibition

A study focused on thiazole derivatives demonstrated that modifications to the thiazole ring significantly impacted AChE inhibition. Molecular docking studies indicated that specific substitutions could enhance binding affinity to the enzyme's active site. This highlights the importance of structural modifications in optimizing biological activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

Compound NameActivity TypeIC50 Value (µM)Reference
SulfathiazoleAntimicrobial12.5
RitonavirAntiretroviralNot specified
AbafunginAntifungal10
4-Isopropoxy-N-(5-methyl...Potential AChE InhibitorTBDCurrent Study

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide?

A common approach involves coupling a thiazol-2-amine derivative (e.g., 5-methyl-4-phenylthiazol-2-amine) with a substituted benzoyl chloride (e.g., 4-isopropoxybenzoyl chloride) in pyridine as a base. The reaction is monitored by TLC for completion, followed by quenching with NaHCO₃ to remove acidic byproducts. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from methanol or ethanol to obtain high-purity crystals .

Q. How can the structural integrity and purity of this compound be validated experimentally?

Key techniques include:

  • Spectroscopy : IR to confirm amide C=O (~1650–1680 cm⁻¹) and thiazole C=N (~1520 cm⁻¹) stretches; ¹H/¹³C NMR to verify aromatic protons and isopropoxy methyl groups .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular ion peaks and isotopic patterns.
  • X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O) to validate crystal packing .

Advanced Research Questions

Q. How does the compound interact with bacterial enzyme targets, and how can conflicting activity data be resolved?

The amide moiety may inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms via anion coordination, as seen in nitazoxanide derivatives . Conflicting bioactivity data (e.g., variable MIC values) could arise from differences in bacterial strains or assay conditions. Resolve contradictions by:

  • Performing dose-response assays under standardized conditions (e.g., pH, oxygen levels).
  • Comparing enzyme inhibition kinetics (e.g., IC₅₀) using recombinant PFOR .

Q. What computational strategies can optimize the synthesis and reactivity of this compound?

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as amide bond formation energetics.
  • Machine learning : Train models on reaction databases (e.g., USPTO) to predict optimal solvents or catalysts.
  • Reactor simulations : Apply COMSOL Multiphysics to model heat/mass transfer in scaled-up syntheses .

Q. How can statistical design of experiments (DoE) improve reaction yields and reduce variability?

Use factorial designs to screen critical variables (e.g., temperature, molar ratios, solvent polarity). For example:

  • Central Composite Design (CCD) : Optimize reaction time and catalyst loading.
  • ANOVA analysis : Identify significant factors (e.g., pyridine volume) affecting yield .

Q. What role do non-classical hydrogen bonds play in stabilizing the crystal structure?

In related thiazole-amides, C–H⋯O/F interactions (e.g., C4–H4⋯F2, ~2.8 Å) and centrosymmetric N–H⋯N dimers contribute to lattice stability. Investigate via:

  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., using CrystalExplorer).
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with packing efficiency .

Q. How can substituent effects on the thiazole ring modulate pharmacokinetic properties?

  • Lipophilicity : The isopropoxy group enhances logP, improving membrane permeability.
  • Metabolic stability : Compare in vitro microsomal assays for derivatives with electron-withdrawing (e.g., –CF₃) vs. donating (–OCH₃) groups.
  • SAR studies : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to assess potency changes .

Methodological Guidelines

  • Contradiction Analysis : Cross-validate enzyme inhibition data with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Synthetic Optimization : Use flow chemistry for hazardous steps (e.g., acyl chloride generation) to improve safety and scalability .
  • Data Reproducibility : Document solvent batch effects (e.g., trace water in pyridine) and crystallography conditions (temperature, humidity) .

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